D-Glucose-13C-3

Beschreibung

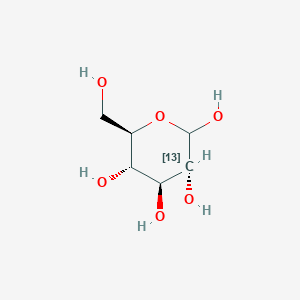

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UKLRSMCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484449 | |

| Record name | Labeled Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-74-6 | |

| Record name | D-Glucopyranose-2-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labeled Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies

Laboratory-Scale Synthetic Routes

The laboratory synthesis of D-Glucose-2-13C primarily relies on semi-synthetic methods starting from precursors that are already isotopically labeled. A common and effective strategy involves the epimerization of a C-2 labeled D-mannose derivative.

One plausible synthetic route begins with a five-carbon sugar, D-arabinose, which is subjected to a Kiliani-Fischer synthesis to introduce a new carbon atom, which will become C-1 of the resulting hexoses. By using a cyanide source containing the 13C isotope (K¹³CN), the label is introduced at the C-1 position of the intermediate cyanohydrins. Following hydrolysis, two epimeric hexonic acids are formed: D-gluconic-1-¹³C acid and D-mannonic-1-¹³C acid.

The subsequent and crucial step is the specific labeling at the C-2 position. This can be achieved through a multi-step sequence involving the conversion of D-arabinose to D-mannose-2-13C, which then undergoes epimerization to yield D-Glucose-2-13C. A key chemical method for this epimerization is the molybdate-catalyzed reaction, which has been shown to interconvert D-glucose and D-mannose. nih.govfrontiersin.org The equilibrium of this reaction favors the formation of D-glucose.

Enzymatic methods also present a viable route for the epimerization of D-mannose to D-glucose. D-mannose isomerase and D-mannose 2-epimerase are enzymes that can catalyze this conversion with high specificity, offering an alternative to chemical methods.

A generalized laboratory synthesis scheme is outlined below:

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product |

| 1 | Cyanohydrin formation | D-arabinose, K¹³CN | D-glucononitrile-1-¹³C and D-mannononitrile-1-¹³C |

| 2 | Hydrolysis | H₂O, H⁺ | D-gluconic-1-¹³C acid and D-mannonic-1-¹³C acid |

| 3 | Reduction | NaBH₄ | D-glucose-1-¹³C and D-mannose-1-¹³C |

| 4 | Isomerization/Epimerization (of D-mannose-2-¹³C precursor) | Molybdate ions or specific enzymes (e.g., D-mannose 2-epimerase) | D-Glucose-2-¹³C |

Industrial Production Techniques

Detailed information regarding the large-scale industrial production of D-Glucose-2-13C is not extensively published, suggesting that its synthesis is likely performed in specialized facilities on a scale that meets the demands of the research and clinical communities rather than in large commodity-style chemical plants. The principles of synthesis would be similar to laboratory-scale routes but optimized for larger volumes, efficiency, and cost-effectiveness.

Large-scale enzymatic synthesis is a promising approach for the industrial production of isotopically labeled carbohydrates. This can involve the use of whole-cell biocatalysts or immobilized enzymes in bioreactors. These methods offer high selectivity and can be more environmentally benign than purely chemical routes. For instance, a process could be designed where a microorganism overexpressing a D-mannose epimerase is used to convert a feed of D-mannose-2-13C into the desired D-Glucose-2-13C.

Challenges in industrial production include the high cost of the 13C-labeled starting materials and the need for sophisticated purification techniques to isolate the final product with the required high isotopic and chemical purity.

Quality Control and Isotopic Purity Assessment

The utility of D-Glucose-2-13C as a tracer is critically dependent on its isotopic purity and the precise location of the 13C label. Therefore, rigorous quality control is essential. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry:

Mass spectrometry is a powerful tool for determining the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is particularly valuable as it can differentiate between isotopologues with very small mass differences. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. For GC-MS analysis, the glucose molecule is typically derivatized to make it volatile. The fragmentation pattern of the derivatized molecule in the mass spectrometer can provide information about the position of the 13C label.

| Mass Spectrometry Technique | Information Provided | Sample Preparation |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition and isotopic enrichment. | Minimal, direct infusion or coupled with LC. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic enrichment and positional information from fragmentation patterns. | Derivatization to a volatile form (e.g., aldononitrile acetate). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Isotopic enrichment of the intact molecule. | Dissolution in a suitable solvent for LC separation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹³C NMR, is the most definitive method for confirming the position of the isotopic label. The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment, meaning the C-2 carbon of glucose has a distinct resonance in the ¹³C NMR spectrum. The presence of a strong signal at the chemical shift corresponding to C-2 and the absence of significant enrichment at other carbon positions provides unambiguous confirmation of the label's location.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can also be used to correlate the ¹³C nucleus with its attached proton, further confirming the isotopic labeling site. The percentage of ¹³C enrichment can also be quantified using NMR by comparing the integral of the enriched carbon signal to that of a known internal standard or to the signals of the other carbon atoms at natural abundance. acs.orgnih.gov

| NMR Spectroscopy Technique | Information Provided | Key Parameters |

| ¹³C NMR | Unambiguous determination of the 13C label position and quantification of isotopic enrichment. | Chemical shift, signal integration. |

| ¹H NMR | Can show the effect of the 13C label on the attached proton (¹³C-¹H coupling). | Coupling constants (J-coupling). |

| 2D NMR (e.g., HSQC) | Correlation of the ¹³C nucleus with its directly attached proton, confirming the labeling site. | Cross-peak analysis. |

Analytical Techniques for D Glucose 2 13c and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural and quantitative analysis of D-glucose-2-13C and its metabolic products. This non-destructive technique provides detailed information on the chemical environment of the 13C nucleus, allowing for precise tracking of the labeled carbon as it is incorporated into various metabolites.

13C NMR Spectroscopy

Direct detection of the 13C nucleus offers unambiguous information about the location of the isotopic label.

The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment. In D-glucose-2-13C, the labeled C-2 carbon has a characteristic chemical shift that distinguishes it from the other carbon atoms in the molecule. For instance, the C-2 carbon of glucose resonates at approximately 75 ppm. As D-glucose-2-13C is metabolized, this labeled carbon is incorporated into other molecules, and the resulting change in the chemical shift of the 13C nucleus can be used to identify the metabolic products. For example, in the conversion of glucose to mannose, the chemical shift of the C-2 carbon changes, allowing for the identification of the newly formed [2-13C]-mannose. researchgate.net

Positional enrichment, or the fraction of molecules labeled at a specific position, can be quantified using 1H-NMR by analyzing the 13C-satellite peaks. researchgate.net This method, known as Positional Enrichment by Proton Analysis (PEPA), leverages the high sensitivity of 1H-NMR to indirectly determine 13C enrichment, providing a high-throughput alternative to direct 13C-NMR. researchgate.net

A critical aspect of these studies is the ability to correct for the natural abundance of 13C (approximately 1.1%). Failure to do so can lead to an overestimation of the enrichment from the tracer. uc.pt

Table 1: Representative 13C Chemical Shifts of D-Glucose

| Carbon Position | Chemical Shift (δ) in ppm |

| C1 | 92.1375 |

| C2 | 72.9877 |

| C3 | 72.2516 |

| C4 | 71.8865 |

| C5 | 70.4292 |

| C6 | 61.0899 |

| Note: Data is for general D-glucose and specific shifts can vary slightly based on experimental conditions. iosrjournals.org |

Scalar (J) coupling between adjacent nuclei provides valuable structural information. In uniformly 13C-labeled molecules, homonuclear 13C-13C J-couplings can lead to complex splitting patterns in the NMR spectra, which can complicate analysis. nih.gov However, these couplings are also the basis for various 2D NMR experiments that are crucial for structural elucidation.

Heteronuclear coupling between the 13C nucleus and directly attached protons (1JCH) is also a key parameter. The magnitude of 1JCH can provide information about the anomeric configuration of sugars, with α-anomers typically exhibiting larger coupling constants (around 170 Hz) compared to β-anomers (around 160 Hz). ustc.edu.cn

Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of biomacromolecules, such as proteins, in a non-crystalline state. sigmaaldrich.com D-glucose-2-13C can be used as a carbon source for the expression of labeled proteins. nih.gov The use of specifically labeled glucose, such as D-glucose-2-13C, can simplify the resulting ssNMR spectra by reducing the number of 13C-13C dipolar couplings, which would otherwise lead to significant line broadening in uniformly labeled samples. meihonglab.comeurisotop.com This selective labeling approach is particularly effective for investigating the protein backbone. nih.gov In studies of crystalline glucose, ssNMR has been used to differentiate between its various forms, such as α-D-glucose, α-D-glucose monohydrate, and β-D-glucose, as each exhibits a distinct spectrum. tandfonline.com

1H-[13C]-MRS for In Vivo Metabolic Observation

Proton magnetic resonance spectroscopy (1H-MRS) that is edited to detect 13C-labeled metabolites is a powerful technique for observing metabolism in vivo. This method allows for the dynamic tracking of 13C label incorporation from an infused substrate, like D-glucose-2-13C, into various brain metabolites such as glutamate (B1630785) and glutamine. epfl.chresearchgate.net The presence of the 13C label affects the 1H spectrum through heteronuclear scalar coupling, leading to a decrease in the signal from protons bonded to 12C and the appearance of new signals from protons coupled to 13C. nih.gov This approach enables the non-invasive investigation of cerebral energy metabolism and has been used to reveal differences in metabolic function between different brain regions. mdpi.com

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, TOCSY)

Two-dimensional (2D) NMR techniques are indispensable for the complete structural elucidation of D-glucose and its metabolites, as they resolve the spectral overlap often present in one-dimensional (1D) spectra. iosrjournals.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with those of directly attached carbons, providing a map of C-H bonds. sdsu.edu It is highly sensitive and is a fundamental tool for assigning resonances in labeled compounds. wellcomeopenresearch.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton of a molecule. ustc.edu.cn This technique is particularly valuable for identifying quaternary carbons and connecting different spin systems. github.ionih.gov

Correlation Spectroscopy (COSY): COSY is a homonuclear experiment that shows correlations between J-coupled protons, helping to identify adjacent protons within a spin system. sdsu.edu

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system, from a given proton to all other protons within the same coupled network. iosrjournals.org

The combination of these techniques allows for the comprehensive assignment of all proton and carbon signals in D-glucose-2-13C and its metabolic derivatives, providing a complete picture of its metabolic fate. iosrjournals.org

Table 2: Common 2D NMR Experiments and Their Applications

| Experiment | Correlation | Information Provided |

| HSQC | 1H - 13C (one bond) | Direct C-H attachments |

| HMBC | 1H - 13C (multiple bonds) | Connectivity across multiple bonds, helps establish the carbon skeleton |

| COSY | 1H - 1H (through-bond) | Identifies coupled protons (typically 2-3 bonds apart) |

| TOCSY | 1H - 1H (through-bond) | Correlates all protons within a spin system |

Hyperpolarized 13C Magnetic Resonance Imaging (MRI)

Hyperpolarized 13C Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging modality that enables real-time monitoring of metabolic pathways in vivo. sci-hub.sebmj.com This technique dramatically increases the signal-to-noise ratio of 13C-labeled compounds, making it possible to track their metabolic fate with high temporal and spatial resolution. bmj.comsnmjournals.org

The process of hyperpolarization, often achieved through dynamic nuclear polarization (DNP), significantly boosts the MR signal of the 13C tracer by more than 10,000-fold. bmj.com This enhancement allows for the detection of not only the injected hyperpolarized substrate, such as a derivative of D-glucose-2-13C, but also its metabolic products. sigmaaldrich.com For instance, hyperpolarized [U-13C6, U-2H7]-D-glucose has been used to image elevated glycolysis in tumors, a phenomenon known as the Warburg effect. sci-hub.senih.gov

A key advantage of using 13C-labeled glucose derivatives in hyperpolarized MRI is the ability to trace the entire glycolytic pathway. nih.gov However, the short T1 relaxation time of non-deuterated [1-13C]-D-glucose makes it unsuitable for many metabolic studies. nih.gov To overcome this, deuterated glucose derivatives are often used to prolong the T1 relaxation times. nih.gov The choice of the 13C label position is also critical. For example, while [1-13C]pyruvate is commonly used, its 13C label is lost as CO2 upon entry into the TCA cycle. In contrast, [2-13C]pyruvate allows the 13C label to enter the TCA cycle via acetyl-CoA, enabling the tracking of TCA cycle intermediates. medrxiv.org

Hyperpolarized 13C MRI offers a significant advantage over other imaging techniques like PET scans with 18F-fluorodeoxyglucose (FDG). While FDG-PET measures glucose uptake, hyperpolarized 13C MRI can track the downstream metabolic fate of glucose, providing a more detailed picture of cellular metabolism. nih.govjacc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a cornerstone analytical technique for the study of D-glucose-2-13C and its metabolites. It offers high sensitivity and specificity, allowing for the precise measurement of isotopic enrichment in various biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for analyzing volatile compounds. However, due to their low volatility, sugars like glucose must be chemically modified through a process called derivatization before they can be analyzed by GC-MS. shimadzu.comthermofisher.com

Derivatization increases the volatility of sugars, making them suitable for GC analysis. restek.comajrsp.com Common derivatization techniques include silylation, acetylation, and oximation. shimadzu.comrestek.com

Silylation: This is a popular method that involves replacing active hydrogens on the sugar molecule with a trimethylsilyl (B98337) (TMS) group. ajrsp.com

Acetylation: This technique converts the hydroxyl groups of the sugar into esters. shimadzu.com

Oximation: This method targets the carbonyl group of the sugar and is often used in combination with other derivatization techniques. shimadzu.comnih.gov

The choice of derivatization method can influence the fragmentation patterns observed in the mass spectrometer and is crucial for obtaining accurate quantitative data. shimadzu.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Glucose

| Derivatization Technique | Reagent(s) | Key Features |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylsilylimidazole (TMSI) | Produces volatile and thermally stable derivatives. restek.com |

| Acetylation | Acetic anhydride | A common method for converting hydroxyl groups to esters. shimadzu.comnih.gov |

| Oximation-Silylation | Methoxylamine hydrochloride followed by a silylating agent | A two-step process that derivatizes the carbonyl group first, followed by the hydroxyl groups. shimadzu.com |

| Trifluoroacetylation | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Produces highly volatile derivatives. thermofisher.com |

GC-MS allows for the analysis of isotopomers, which are molecules that differ only in their isotopic composition. By analyzing the fragmentation patterns of derivatized D-glucose-2-13C and its metabolites, researchers can determine the position and extent of 13C labeling. acs.orgnih.gov This information is critical for metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a biological system. shimadzu.com

The fragmentation of a derivatized sugar molecule in the mass spectrometer produces a series of characteristic ions. The masses of these fragment ions can reveal the location of the 13C label within the molecule. For example, specific fragments can be monitored to distinguish between different positional isomers of 13C-labeled glucose. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for analyzing D-glucose-2-13C and its metabolites. Unlike GC-MS, LC-MS can directly analyze non-volatile compounds in a liquid phase, often eliminating the need for derivatization. nih.gov This makes it particularly well-suited for analyzing a wide range of metabolites in complex biological matrices. jove.com

LC-MS offers high sensitivity and is capable of detecting low concentrations of analytes. It is frequently used in metabolic studies to trace the incorporation of 13C from labeled glucose into various metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle. nih.gov

Tandem Mass Spectrometry (MS/MS) for Positional Differentiation and Quantification

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is invaluable for differentiating and quantifying positional isomers of 13C-labeled glucose. nih.govosu.edu In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of derivatized D-glucose-2-13C) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is highly specific and can be used to distinguish between isomers that have the same mass but different structures. nih.govnih.gov

For instance, derivatization of glucose to form methylglucosamine makes the C1-C2 bond a preferred cleavage site. This allows for the differentiation of C1- and C2-labeled glucose by their distinct MS/MS spectra. nih.govosu.edunih.gov This capability is crucial for accurately tracing the metabolic fate of individual carbon atoms in the glucose molecule. nih.govosu.edu Furthermore, MS/MS can be used for highly sensitive and accurate quantification of specific isotopomers through techniques like multiple reaction monitoring (MRM). nih.govosu.edu

High-Resolution Mass Spectrometry (HRMS) for Multi-Tracer Studies

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for metabolic flux analysis, particularly in studies employing multiple isotopic tracers. researchgate.netacs.orgnih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as the Orbitrap, can operate at very high resolutions (e.g., 100,000), allowing for the precise measurement of mass and the differentiation of ions with very similar mass-to-charge ratios. researchgate.netacs.orgnih.gov This capability is crucial in multi-tracer experiments where the presence of multiple stable isotopes (e.g., ¹³C and ²H) can lead to spectral overlaps that confound analysis with lower-resolution instruments. researchgate.netnih.gov

In the context of D-Glucose-2-13C, HRMS allows researchers to simultaneously track its metabolism alongside other labeled molecules. For instance, a study demonstrated the use of an Orbitrap mass spectrometer to differentiate between ¹³C- and ²H-labeled glucose tracers in human plasma. researchgate.netacs.orgnih.gov The high resolution enabled the complete separation of signals from deprotonated glucose molecules containing ¹³C from those containing ²H, simplifying the calculation of tracer enrichment. researchgate.netacs.orgnih.gov This method exhibits high sensitivity with low limits of detection and good repeatability in the 0.1–15.0% enrichment range. researchgate.netacs.orgnih.gov The short sample preparation and analysis times also make it suitable for high-throughput applications. researchgate.netacs.orgnih.gov

Recent research has highlighted the utility of Liquid Chromatography (LC) coupled with HRMS (LC-HRMS) in tracing studies. nih.govbiorxiv.org For example, in vivo studies using [U-¹³C]-glucose have shown distinct labeling patterns in tricarboxylic acid (TCA) cycle intermediates compared to in vitro experiments. nih.govbiorxiv.org HRMS analysis revealed that while citrate (B86180) M+2 is the dominant isotopologue in cultured cells, citrate M+1 is unexpectedly the most abundant in mice, suggesting significant in vivo recycling of endogenous CO₂. nih.govbiorxiv.org This level of detailed isotopologue analysis is critical for the correct interpretation of metabolic data.

Table 1: Research Findings from HRMS Multi-Tracer Studies

| Tracer(s) Used | Analytical Instrument | Key Finding | Reference |

| [1-²H₁]-, [6,6-²H₂]-, [1,6-¹³C₂]glucose | Orbitrap Mass Spectrometer | HRMS allows complete differentiation of ²H- and ¹³C-labeled tracers, simplifying enrichment calculations. | researchgate.netacs.orgnih.gov |

| [U-¹³C]-glucose, [U-¹³C]-glutamine | LC-HRMS | In vivo studies show dominant M+1 citrate isotopologue, indicating significant endogenous CO₂ recycling, a phenomenon not observed in vitro. | nih.govbiorxiv.org |

Quadrupole GC-MS for Quantitative Analysis in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS), particularly using a triple quadrupole (QqQ) instrument, is a robust and widely used technique for the quantitative analysis of metabolites, including D-Glucose-2-13C, in biological samples. creative-proteomics.comshimadzu.comshimadzu.com This method offers excellent chromatographic resolution and stable measurements. shimadzu.com However, the complexity of biological matrices often necessitates the enhanced selectivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. shimadzu.com MRM provides high sensitivity and accuracy by performing two stages of mass separation (in Q1 and Q3), which helps to eliminate interferences from the sample matrix. shimadzu.com

For the analysis of non-volatile compounds like glucose using GC-MS, a derivatization step is required to make them volatile. shimadzu.comnih.govresearchgate.net Common methods include trimethylsilylation or methoxime-trimethylsilylation. shimadzu.comnih.gov The choice of derivatization and the specific fragment ions monitored are critical for accurate quantification. For instance, in the analysis of ¹³C-labeled glucose in blood plasma, methoxime-trimethylsilylated derivatives are formed. shimadzu.com The monitor ions m/z 319 for unlabeled glucose and m/z 323 for a ¹³C-labeled glucose were identified as having large mass numbers and relatively high intensities. shimadzu.com

A significant challenge in quantifying low levels of labeled glucose in biological samples is the high natural abundance of unlabeled glucose. shimadzu.com This can lead to column overload and interfere with the detection of the labeled tracer. shimadzu.com To overcome this, split injection is often necessary. shimadzu.com However, increasing the split ratio to improve peak shape can compromise detection sensitivity. shimadzu.com Therefore, careful optimization of both the derivatization and the GC-MS parameters is essential for achieving the desired lower limit of detection, often in the µg/mL range. shimadzu.com

Table 2: Quantitative Analysis of Labeled Glucose using Quadrupole GC-MS

| Analyte | Derivatization Method | Mass Spectrometer | Key Parameter | Finding | Reference |

| D-Glucose-¹³C₆ | Methoxime-trimethylsilylation | Quadrupole GC-MS | Monitor Ions | m/z 319 (unlabeled) and m/z 323 (labeled) were used for monitoring. | shimadzu.com |

| Metabolites in human plasma | Methoxime and trimethylsilylation | Triple Quadrupole GC-MS/MS | Measurement Mode | MRM mode provides accurate quantitative results with high-sensitivity detection by removing interfering components. | shimadzu.com |

Chromatographic Separations Coupled with Detection (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating D-Glucose-2-13C and its metabolites from complex biological mixtures. nih.govnih.govresearchgate.netgoogle.comnih.gov The separation can be achieved using various column chemistries and mobile phases, depending on the specific analytes of interest. For instance, an anion-exchange column with a sodium hydroxide (B78521) mobile phase has been used to achieve baseline resolution of 2-deoxy-D-glucose and glucose. google.com In another application, a Luna NH2 column with an isocratic mobile phase of water and acetonitrile (B52724) was successful in separating 2-deoxy-D-glucose from other monosaccharides. nih.gov

Detection of underivatized sugars by HPLC can be challenging due to their lack of a strong chromophore for UV detection. nih.gov Refractive Index (RI) detection is a common alternative for analyzing sugars. google.com However, for enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization to introduce a fluorescent tag is often employed. nih.gov For example, 2-deoxy-D-glucose can be derivatized with 2-aminobenzoic acid to form a fluorescent product, allowing for sensitive detection. nih.gov

Coupling HPLC with mass spectrometry (HPLC-MS/MS) provides the highest level of specificity and sensitivity for the analysis of labeled glucose and its metabolites. nih.govnih.gov This approach was used in a study tracing 1,2-¹³C₂-glucose in human monocytes, where intracellular and secreted labeled metabolites were identified and quantified. nih.gov The study successfully measured the incorporation of ¹³C into key metabolites of glycolysis, the pentose phosphate pathway, and the TCA cycle. nih.gov

Table 3: Chromatographic Separation and Detection of Glucose and its Analogs

| Analyte(s) | Chromatographic Method | Column | Detection Method | Key Finding | Reference |

| 2-Deoxy-D-glucose, Glucose | Isocratic HPLC | Hamilton RCX-10 (anion-exchange) | Refractive Index (RI) | Baseline resolution of 2-DG and glucose was achieved. | google.com |

| 2-Deoxy-D-glucose and other monosaccharides | Isocratic HPLC | Luna 3 µm NH2 | MS/MS | Successful separation of 2-DG from other simple sugars. | nih.gov |

| 2-Deoxy-D-glucose | HPLC | - | Fluorescence (after derivatization with 2-aminobenzoic acid) | Derivatization significantly enhances detection sensitivity. | nih.gov |

| ¹³C-labeled glucose metabolites | HPLC-MS/MS | - | MS/MS | Quantified ¹³C incorporation into key metabolic pathways in human monocytes. | nih.gov |

| Metabolic end products (acetate, glycerol, lactate (B86563), succinate) | HPLC | - | Refractometry | Separation and analysis of excreted metabolites from D-[1-¹³C]glucose. | researchgate.net |

Applications in Metabolic Flux Analysis Mfa

Principles of 13C Metabolic Flux Analysis (13C MFA)

13C Metabolic Flux Analysis is a cornerstone technique for quantifying intracellular metabolic fluxes. The fundamental principle involves introducing a substrate, such as D-Glucose-2-13C, that is enriched with the stable isotope ¹³C into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

The distribution of these heavy isotopes within the metabolic network is not random; it is dictated by the activities of the enzymatic reactions that constitute the metabolic pathways. By measuring the specific patterns of ¹³C labeling in key metabolites, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute rates of different metabolic pathways.

This experimental data is then integrated with a stoichiometric model of cellular metabolism. Computational algorithms are employed to estimate the intracellular fluxes that best explain the observed labeling patterns. This powerful approach provides a detailed and quantitative snapshot of cellular metabolism under specific conditions.

Tracing Carbon Flow Through Central Carbon Metabolism

D-Glucose-2-13C is particularly well-suited for interrogating the central carbon metabolism due to the distinct labeling patterns it generates in the key pathways of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Research has shown that tracers like [2-¹³C]glucose provide more precise estimates for these pathways compared to the more commonly used [1-¹³C]glucose. nih.gov

In the glycolytic pathway, the six-carbon glucose molecule is broken down into two three-carbon molecules of pyruvate (B1213749). When D-Glucose-2-13C is the substrate, the ¹³C label is retained in the resulting pyruvate and its fermentation product, lactate (B86563). Specifically, glycolysis of [2-¹³C]glucose will produce pyruvate and lactate labeled at the second carbon position (C2). The analysis of the mass isotopomer distribution of these molecules provides a direct measure of the glycolytic flux.

| Metabolite | Expected Labeling from [2-13C]Glucose via Glycolysis |

| Pyruvate | ¹³C at Carbon 2 |

| Lactate | ¹³C at Carbon 2 |

This table illustrates the direct transfer of the ¹³C label from the second carbon of glucose to the second carbon of pyruvate and lactate during glycolysis.

The pentose phosphate pathway is a crucial alternative route for glucose metabolism that produces NADPH and precursors for nucleotide biosynthesis. The use of D-Glucose-2-13C allows for the clear differentiation of flux through the PPP versus glycolysis.

When [2-¹³C]glucose enters the oxidative branch of the PPP, the first carbon of glucose is lost as CO2. The remaining five carbons are rearranged, leading to the formation of intermediates that can re-enter glycolysis. This process results in a unique labeling pattern in downstream metabolites like pyruvate and lactate. For instance, flux through the PPP will lead to the production of singly labeled (M+1) and doubly labeled (M+2) lactate, in contrast to the predominantly doubly labeled (M+2) lactate from direct glycolysis of a doubly labeled glucose tracer like [1,2-¹³C2]glucose. By analyzing the ratio of these different isotopomers, the relative flux through the PPP can be accurately determined. nih.gov

A study utilizing [2,3-¹³C2]glucose, a tracer with a similar principle, demonstrated that the resulting lactate isotopomers could be clearly distinguished by NMR, with [1,2-¹³C2]lactate arising from glycolysis and [2,3-¹³C2]lactate exclusively from the PPP. nih.govresearchgate.net This highlights the power of specifically labeled glucose molecules in resolving complex pathway dynamics.

| Pathway | Key Reaction | Resulting Lactate Isotopomer from [2,3-13C2]Glucose |

| Glycolysis | Direct conversion | [1,2-¹³C2]Lactate |

| Pentose Phosphate Pathway | Decarboxylation and rearrangement | [2,3-¹³C2]Lactate |

This table, based on a study using a similar tracer, demonstrates how different pathways produce distinct lactate isotopomers, enabling flux determination.

Pyruvate generated from glycolysis can be further oxidized in the mitochondria via the TCA cycle. The ¹³C label from D-Glucose-2-13C, which is passed to pyruvate, enters the TCA cycle via acetyl-CoA. This leads to the labeling of TCA cycle intermediates such as citrate (B86180), α-ketoglutarate, and malate.

The pattern of ¹³C enrichment in these intermediates provides information about the rate of the TCA cycle. For example, the entry of [2-¹³C]acetyl-CoA into the cycle will result in specific labeling patterns in the carbon backbones of the TCA cycle intermediates. By tracking the distribution of the ¹³C label over time, the activity of the TCA cycle can be quantified.

The TCA cycle is not only a catabolic pathway for energy production but also a source of precursors for biosynthesis (cataplerosis) and can be replenished by various sources (anaplerosis). D-Glucose-2-13C can be used to probe these anaplerotic and cataplerotic fluxes.

Anaplerosis, the replenishment of TCA cycle intermediates, can occur through various reactions, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase. When [2-¹³C]glucose is used, the resulting labeled pyruvate can enter the TCA cycle via this anaplerotic route, leading to a distinct labeling pattern in TCA cycle intermediates compared to its entry via acetyl-CoA. One study demonstrated the use of [2-¹³C]glucose to measure the anaplerotic contribution to glutamine synthesis in the human brain, showing that this tracer labels glutamate (B1630785) and glutamine exclusively via pyruvate carboxylase. nih.gov This allows for the quantification of the anaplerotic flux relative to the oxidative flux through pyruvate dehydrogenase.

Cataplerotic reactions, which draw intermediates out of the TCA cycle for biosynthetic purposes, can also be traced. The depletion of ¹³C-labeled intermediates from the TCA cycle can provide a measure of the rate at which they are being used for processes like amino acid synthesis or gluconeogenesis.

Elucidation of Specific Metabolic Pathways

The versatility of D-Glucose-2-13C extends to the elucidation of specific metabolic pathways beyond the central carbon metabolism. By tracing the incorporation of the ¹³C label into a wide range of metabolites, researchers can confirm the activity of known pathways and even discover novel metabolic routes.

For instance, the labeled carbon from glucose can be traced into amino acids that are synthesized from glycolytic or TCA cycle intermediates. The specific labeling pattern in these amino acids can provide further constraints on the estimation of intracellular fluxes and confirm the connectivity of different metabolic pathways.

Gluconeogenesis Research

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital pathway for maintaining blood glucose homeostasis. D-Glucose-2-13C can be used to study the reverse flow of carbons back to glucose. When D-Glucose-2-13C is metabolized through glycolysis, the label is retained on the second carbon of pyruvate. This labeled pyruvate can then enter the gluconeogenic pathway. By analyzing the isotopic enrichment pattern in the newly synthesized glucose, researchers can quantify the rate of gluconeogenesis. Studies using other labeled precursors, such as [2-13C]glycerol, have established methodologies for tracing carbon through this pathway, which are also applicable when the label originates from glucose. nih.govphysiology.org This approach helps differentiate the contributions of various precursors like lactate, glycerol, and amino acids to glucose production. cambridge.org

Glycogen (B147801) Synthesis and Degradation Studies

The dynamics of glycogen, the primary storage form of glucose, can be effectively monitored using D-Glucose-2-13C. During glycogen synthesis (glycogenesis), labeled glucose units are incorporated directly into the glycogen polymer. The 13C label at the C2 position is preserved within the glycosyl units of the glycogen chain. The rate of glycogen synthesis can be determined by measuring the rate of 13C enrichment in the glycogen pool over time using techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govunifr.chdntb.gov.ua Conversely, during glycogen degradation (glycogenolysis), the release of labeled glucose units and their entry into metabolic pathways can be tracked, providing a quantitative measure of glycogen turnover.

Fatty Acid and Sterol Synthesis Intermediates

D-Glucose-2-13C is an excellent tracer for investigating de novo lipogenesis, the synthesis of fatty acids and sterols. The carbon backbone for these molecules is derived from acetyl-CoA. In the metabolic conversion of glucose to acetyl-CoA, the C2 of glucose becomes the C2 of pyruvate. Subsequently, in the pyruvate dehydrogenase reaction, this C2 of pyruvate becomes the C1 (carbonyl carbon) of acetyl-CoA. This labeled acetyl-CoA then serves as the fundamental two-carbon building block for fatty acid and sterol synthesis. biorxiv.orgnih.gov By tracking the incorporation of the 13C label into the fatty acid chains, the contribution of glucose to lipid synthesis can be precisely quantified. physiology.org

Nucleotide and Amino Acid Metabolism

The carbon skeletons for many non-essential amino acids and the ribose sugar in nucleotides are derived from glucose metabolism. Intermediates of glycolysis and the TCA cycle, which become labeled from D-Glucose-2-13C, are precursors for amino acid synthesis. pnas.org For instance, labeled pyruvate can be transaminated to form labeled alanine, and labeled TCA cycle intermediates like α-ketoglutarate and oxaloacetate can be converted to labeled glutamate and aspartate, respectively. Furthermore, the pentose phosphate pathway (PPP) generates the ribose-5-phosphate (B1218738) required for nucleotide synthesis. The labeling pattern derived from D-Glucose-2-13C provides insights into the activity of the non-oxidative branch of the PPP, which involves the interconversion of sugars with different carbon lengths. nih.govresearchgate.net

Comparative Studies with Other 13C-Labeled Glucose Isotopomers

The choice of the specific 13C-labeled glucose isotopomer is crucial in MFA, as the position of the label determines which metabolic pathways can be resolved with the highest precision. nih.govresearchgate.net

Distinguishing C1 vs. C2 Labeling Advantages

D-Glucose-2-13C offers distinct advantages over the commonly used D-Glucose-1-13C, particularly for studying the TCA cycle and subsequent biosynthetic pathways. nih.govresearchgate.net The key difference arises during the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex.

When D-Glucose-1-13C is used, the label ends up on the C3 of pyruvate. This carbon is subsequently lost as 13CO2 during the decarboxylation step to form acetyl-CoA. Therefore, the label does not enter the TCA cycle, making it less suitable for studying mitochondrial oxidative metabolism. nih.gov

Conversely, the label from D-Glucose-2-13C is located on the C2 of pyruvate, which is retained as the C1 of acetyl-CoA. This labeled carbon directly enters the TCA cycle, allowing for robust tracing of its fate through citrate, α-ketoglutarate, and other cycle intermediates. creative-proteomics.com

This fundamental difference makes D-Glucose-2-13C a superior tracer for quantifying flux through the TCA cycle and pathways that utilize its intermediates.

| Isotopomer | Fate of 13C Label at Pyruvate Dehydrogenase Step | Utility for TCA Cycle Flux |

|---|---|---|

| D-Glucose-1-13C | Lost as 13CO2 | Poor |

| D-Glucose-2-13C | Incorporated into Acetyl-CoA | Excellent |

Utility of D-Glucose-1,6-13C2 and D-Glucose-13C6

While singly-labeled glucose tracers are powerful, multiply-labeled isotopomers provide additional layers of metabolic information.

D-Glucose-1,6-13C2 : This tracer, with labels at both ends of the glucose molecule, is particularly useful for detecting carbon scrambling and assessing pathway activities where the glucose backbone is split and rearranged. nih.govmedchemexpress.com For example, in the non-oxidative PPP, the rearrangement of carbon skeletons can be tracked more effectively. It has also been used to trace metabolic pathways in various cell types and organisms, providing insights into distinct neuroenergetic functions. nih.govfda.gov

| Isotopomer | Labeling Pattern | Primary Application in MFA |

|---|---|---|

| D-Glucose-1,6-13C2 | Labeled at C1 and C6 | Assessing carbon rearrangements, symmetry in pathways (e.g., non-oxidative PPP). nih.gov |

| D-Glucose-13C6 | All six carbons are 13C | Comprehensive tracing of all glucose-derived carbons; determining overall contribution of glucose to biomass. nih.gov |

Advanced Modeling and Data Interpretation in Metabolic Flux Analysis (MFA)

The use of D-Glucose-2-13C as a tracer in Metabolic Flux Analysis (MFA) necessitates sophisticated modeling and data interpretation techniques to accurately resolve intracellular metabolic fluxes. Advanced computational approaches are essential for translating the complex mass isotopomer distribution data generated from D-Glucose-2-13C into a quantitative understanding of cellular metabolism.

Isotopomer Balancing and Flux Estimation

At the core of 13C-MFA is the principle of isotopomer balancing. When cells metabolize D-Glucose-2-13C, the 13C label is distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. These patterns, or mass isotopomer distributions (MIDs), are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. uq.edu.au

Mathematical models are then constructed to simulate the flow of carbon atoms through the metabolic network. These models consist of a series of algebraic equations that describe the relationships between metabolic fluxes and the resulting MIDs of measured metabolites. By minimizing the difference between the experimentally measured MIDs and the model-predicted MIDs, the unknown metabolic fluxes can be estimated. nih.gov

The choice of isotopic tracer is critical for the precision of flux estimation. Computational studies have demonstrated that D-Glucose-2-13C offers distinct advantages over other tracers for specific pathways. For instance, in the analysis of central carbon metabolism in mammalian cells, [2-13C]glucose has been shown to outperform the more commonly used [1-13C]glucose for resolving fluxes in glycolysis and the pentose phosphate pathway (PPP). researchgate.netnih.gov This is because the labeling from the C2 position of glucose provides more informative fragments for key metabolites in these pathways.

Flux Estimation Algorithms and Software

The estimation of metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized algorithms and software. Several software packages are available to facilitate this process, including:

INCA (Isotopomer Network Compartmental Analysis): A powerful software tool for both steady-state and isotopically non-stationary MFA. nih.gov INCA can be used to model complex metabolic networks and integrate data from various analytical platforms, including MS and NMR. nsf.gov

OpenFLUX: An open-source software package that provides a flexible and user-friendly platform for 13C-MFA. nih.gov

13CFLUX2: A high-performance software suite designed for large-scale 13C-MFA studies, offering advanced features for model construction, simulation, and statistical analysis. uq.edu.au

These software tools typically employ iterative algorithms to find the best fit between the model and the experimental data. A common approach is the Elementary Metabolite Unit (EMU) framework, which simplifies the complex isotopomer balancing equations, making the computation more efficient. nih.gov

Statistical Analysis and Confidence Intervals

A crucial aspect of advanced data interpretation in MFA is the statistical analysis of the estimated fluxes. It is not enough to simply determine a single best-fit value for each flux; it is also essential to quantify the uncertainty associated with that estimate. This is typically done by calculating confidence intervals for each flux. nih.gov

Confidence intervals provide a range within which the true flux value is likely to lie, based on the experimental data and the model. Narrow confidence intervals indicate a high degree of precision in the flux estimate, while wide intervals suggest greater uncertainty. The precision of flux estimates is highly dependent on the choice of tracer. For example, computational analyses have shown that using [2-13C]glucose can lead to significantly smaller confidence intervals for glycolytic and PPP fluxes compared to [1-13C]glucose. researchgate.netnih.gov

The following interactive table showcases the comparative precision scores for various glucose tracers in determining fluxes for key metabolic pathways, as determined by computational analysis. A higher score indicates a more precise flux estimate.

| Isotopic Tracer | Glycolysis Score | Pentose Phosphate Pathway Score | TCA Cycle Score | Overall Network Score |

|---|---|---|---|---|

| [1-13C]glucose | 7.5 | 6.8 | 1.2 | 5.5 |

| [2-13C]glucose | 9.2 | 8.5 | 1.5 | 7.8 |

| [1,2-13C2]glucose | 9.8 | 9.5 | 2.1 | 9.1 |

| [U-13C6]glucose | 3.1 | 2.5 | 8.9 | 4.2 |

Data adapted from computational simulations by Metallo, M. E., et al. (2009). The scores are on a relative scale where higher values indicate greater precision in flux estimation.

Integration of Multi-omics Data

To gain a more comprehensive understanding of cellular metabolism, data from 13C-MFA can be integrated with other "omics" data, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite concentrations). This integrative approach, often referred to as multi-omics analysis, can provide a more holistic view of how metabolic fluxes are regulated at different biological levels. nih.gov

For example, changes in metabolic fluxes determined using D-Glucose-2-13C can be correlated with changes in the expression of genes encoding metabolic enzymes. This can help to identify key regulatory points in metabolic pathways and provide insights into how cells adapt their metabolism to different conditions.

Advanced modeling frameworks are being developed to facilitate the integration of multi-omics data. These models can help to uncover complex relationships between different biological layers and provide a more systems-level understanding of cellular physiology.

Detailed Research Findings from D-Glucose-2-13C Labeling

The unique labeling patterns generated by D-Glucose-2-13C provide detailed insights into the relative activities of interconnected pathways. For instance, the metabolism of [2-13C]glucose through glycolysis versus the pentose phosphate pathway leads to distinct isotopomer distributions in downstream metabolites like lactate.

Glycolysis: The metabolism of [2-13C]glucose via glycolysis results in the formation of [2-13C]pyruvate and subsequently [2-13C]lactate.

Pentose Phosphate Pathway: When [2-13C]glucose enters the oxidative PPP, the C1 carbon is lost as CO2, and subsequent rearrangements in the non-oxidative PPP can lead to the formation of unlabeled, singly labeled, and doubly labeled triose phosphates. This results in a more complex labeling pattern in pyruvate and lactate.

By analyzing the relative abundance of these different lactate isotopomers, researchers can quantify the flux through the PPP relative to glycolysis. Studies using tracers like [1,2-13C2]glucose and [2,3-13C2]glucose, which also provide specific labeling at the C2 position, have been instrumental in elucidating the activity of the PPP in various biological systems, including cancer cells and neuronal tissues. researchgate.net

The following interactive table presents hypothetical mass isotopomer distribution data for lactate from a cell culture experiment using D-Glucose-2-13C, illustrating how these data can be interpreted to infer pathway activity.

| Lactate Isotopomer | Relative Abundance (%) - Condition A | Relative Abundance (%) - Condition B | Interpretation |

|---|---|---|---|

| M+0 (Unlabeled) | 10 | 15 | The increased abundance of M+1 and altered M+0 and M+2 in Condition B suggests a higher relative flux through the Pentose Phosphate Pathway compared to Condition A. |

| M+1 | 5 | 15 | |

| M+2 | 85 | 70 |

Research Applications in Cellular and Organismal Metabolism

In Vitro Cellular Metabolic Profiling

In controlled in vitro environments, D-Glucose-2-13C enables detailed mapping of metabolic fluxes, providing a quantitative understanding of how cells utilize glucose to produce energy and biosynthetic precursors. nih.gov This technique, known as metabolic profiling or flux analysis, is crucial for understanding the biochemical basis of cellular phenotypes. nih.govnih.gov

A defining characteristic of many cancer cells is an altered glucose metabolism known as the Warburg effect, where cells exhibit high rates of glycolysis and lactate (B86563) production, even in the presence of sufficient oxygen (aerobic glycolysis). wikipedia.orgnih.govd-nb.info This metabolic reprogramming is believed to support the high anabolic demands of rapid cell proliferation. nih.govfrontiersin.org

Isotope tracers like [1,2-¹³C₂]glucose are instrumental in dissecting this phenomenon. nih.gov By tracing the ¹³C label, researchers can quantify the flux through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle. For instance, in human leukemia T-cells (Jurkat cells), studies using [1,2-¹³C₂]glucose and ¹³C-NMR spectroscopy have revealed a heterogeneous metabolism. nih.gov This approach allowed for the estimation of the relative contributions of glycolysis and the PPP to lactate production and provided detailed information on TCA cycle activity and amino acid metabolism. nih.gov The findings suggested that different subpopulations of cells, possibly in different phases of the cell cycle, exhibit distinct metabolic phenotypes. nih.gov

| Metabolic Pathway | Key Finding | Analytical Technique |

|---|---|---|

| Pentose Phosphate Pathway (PPP) | Directly evaluated the contribution of glucose-6-phosphate dehydrogenase and transketolase activities to nucleotide synthesis by analyzing isotopomers of the ribose-5-phosphate (B1218738) moiety. | ¹³C-NMR Spectroscopy |

| Glycolysis | Estimated the relative contribution of glycolysis versus the PPP to the production of lactate by analyzing lactate isotopomers. | ¹³C-NMR Spectroscopy |

| TCA Cycle | Measured pyruvate (B1213749) carboxylase and pyruvate dehydrogenase flux ratios through the analysis of glutamate (B1630785) isotopomers. | ¹³C-NMR Spectroscopy |

| Amino Acid Metabolism | Traced glucose carbons into alanine, glutamate, proline, serine, and glycine. | ¹³C-NMR Spectroscopy |

Immune cells undergo profound metabolic reprogramming upon activation to meet the energetic and biosynthetic demands of their functions, such as proliferation, cytokine production, and phagocytosis. nih.govfrontiersin.org For example, activated T-cells, similar to cancer cells, shift towards aerobic glycolysis to support rapid growth and effector functions. frontiersin.orgbiorxiv.org

Tracing studies with ¹³C-labeled glucose are critical for understanding these metabolic shifts. Upon activation, human CD4+ T-cells significantly increase their uptake and metabolism of glucose. biorxiv.org Studies using uniformly labeled glucose ([U-¹³C₆]-D-glucose) show a greater flux of glucose carbons through glycolysis, leading to increased pools of pyruvate and lactate. biorxiv.org This metabolic switch is essential for fueling pro-inflammatory T-cell functions. biorxiv.org Similarly, monocytes stimulated with lipopolysaccharides (LPS) also favor glycolysis over oxidative phosphorylation, a shift that enables a rapid inflammatory response. nih.gov D-Glucose-2-¹³C can be used to specifically probe the entry of glucose into these pathways and determine how different stimuli orchestrate distinct metabolic programs in various immune cell subsets. nih.gov

| Immune Cell Type | Activating Stimulus | Primary Metabolic Shift | Functional Consequence |

|---|---|---|---|

| T-Cells | T-Cell Receptor (TCR) Engagement | Increased glycolysis and amino acid metabolism. biorxiv.org | Supports proliferation and pro-inflammatory functions. biorxiv.org |

| Monocytes | Lipopolysaccharides (LPS) | Shift to aerobic glycolysis (Warburg-like effect). nih.gov | Enables rapid production of inflammatory cytokines. nih.gov |

| Macrophages | Various (e.g., LPS, IL-4) | Polarization-dependent; M1 (pro-inflammatory) favors glycolysis, while M2 (anti-inflammatory) relies more on oxidative phosphorylation. frontiersin.org | Determines inflammatory or tissue-repair functions. |

In microbiology, ¹³C-based metabolic flux analysis (¹³C-MFA) is a cornerstone technique for quantitatively understanding the intricate metabolic networks of microorganisms. nih.govroyalsocietypublishing.org By providing a ¹³C-labeled substrate like D-Glucose-2-¹³C and measuring the isotopic labeling patterns in downstream metabolites (typically proteinogenic amino acids), researchers can calculate the absolute rates of metabolic reactions throughout the central carbon metabolism. royalsocietypublishing.org

This approach is invaluable for:

Identifying active pathways: It can confirm the operation of canonical pathways like the Embden-Meyerhof-Parnas (glycolysis) and the Entner-Doudoroff pathways or reveal the activity of novel or unexpected metabolic routes. royalsocietypublishing.org

Quantifying pathway usage: It allows for the determination of how carbon flux is partitioned between different pathways, such as glycolysis and the pentose phosphate pathway. nih.gov

Guiding metabolic engineering: By identifying bottlenecks in the production of a desired biochemical, ¹³C-MFA provides rational targets for genetic engineering to improve yields in microbial cell factories. nih.govd-nb.info For example, it has been used to pinpoint limitations in the supply of acetyl-CoA, a key precursor for numerous valuable chemicals. nih.gov

The specific position of the label in D-Glucose-2-¹³C provides distinct advantages for resolving certain pathway fluxes, particularly the split between glycolysis and the oxidative PPP.

Skeletal muscle is a critical tissue for whole-body energy homeostasis. In vitro models, such as mouse C2C12 and rat L6 myotubes, are widely used to study muscle metabolism. wellcomeopenresearch.orgnih.govphysiology.org The use of stable isotope tracers like [1,2-¹³C] D-glucose in these models allows for detailed analysis of metabolic responses to various stimuli. wellcomeopenresearch.orgnih.govnih.gov

One area of investigation is the impact of NAD⁺ availability on energy production. Studies have used [1,2-¹³C] D-glucose combined with NMR and GC-MS to trace carbon metabolism in myotubes under conditions of NAD⁺ depletion and repletion. wellcomeopenresearch.orgnih.gov These experiments revealed that NAD⁺ depletion reversibly inhibits the glycolytic enzyme glyceraldehyde phosphate dehydrogenase (GAPDH) but preserves mitochondrial oxidative metabolism. nih.gov Interestingly, this led to an increase in aspartate production, which was reversed upon restoration of NAD⁺ levels. nih.gov Such detailed findings highlight the ability of skeletal muscle cells to adapt their metabolic pathways to maintain energy homeostasis. wellcomeopenresearch.orgnih.gov These models are also instrumental in studying insulin (B600854) resistance, a key feature of type 2 diabetes. pnas.org

| Cell Model | Research Focus | Key Metabolic Finding | Reference |

|---|---|---|---|

| C2C12 and Primary Mouse Myotubes | Impact of NAD⁺ availability on carbon metabolism. | NAD⁺ depletion caused equilibration of metabolites upstream of GAPDH and increased aspartate production. NAD⁺ repletion reversed these effects. | wellcomeopenresearch.orgnih.gov |

| iPS-derived Human Myotubes | Modeling of in vivo insulin resistance. | Myotubes from patients with insulin receptor mutations showed dramatic defects in insulin-stimulated glucose uptake and glycogen (B147801) accumulation. | pnas.org |

| L6 Myotubes | Comparison of metabolic profiles with other models. | L6 myotubes exhibit the highest levels of glucose transporter gene expression and have the greatest oxidative capacity compared to C2C12 and primary human myotubes. | physiology.org |

In Vivo Metabolic Investigations

Translating in vitro findings to a whole-organism context is crucial. In vivo metabolic studies using D-Glucose-2-¹³C and other labeled tracers provide a dynamic picture of nutrient processing and inter-organ metabolic cross-talk under physiological and pathological conditions. physiogenex.com

Rodent models are essential for investigating complex metabolic diseases. The infusion of ¹³C-labeled glucose, followed by tissue harvesting and analysis, allows for the assessment of glucose metabolism in specific organs. nih.govphysiology.org

Cardiac Metabolism: In mouse models of heart disease, in vivo infusion of [U-¹³C]glucose has been used to compare the metabolic remodeling that occurs in response to pressure overload versus volume overload. physiology.org The study found that pressure overload, which leads to concentric hypertrophy and impaired function, was associated with significant changes in glycolysis, mitochondrial metabolism, and glutamine synthesis. physiology.org In contrast, volume overload, which causes eccentric hypertrophy with preserved function, resulted in very few metabolic alterations. physiology.org

Brain Metabolism: In vivo ¹³C magnetic resonance spectroscopy (MRS) during the infusion of [1,6-¹³C₂]glucose into mice allows for the dynamic measurement of metabolite labeling in the brain. nih.gov This technique provides quantitative information on neuron-glial metabolism, including TCA cycle fluxes in both cell types and neurotransmission rates. nih.gov

Systemic Metabolism: The fate of an injected ¹³C-glucose tracer can be monitored non-invasively by measuring the appearance of ¹³CO₂ in exhaled breath. frontiersin.org This approach has been used to demonstrate systemic differences in glucose oxidation in mouse models of cancer and diet-induced obesity. Tumor-bearing mice showed increased glucose oxidation, while obese, insulin-resistant mice showed a significant reduction. frontiersin.org

| Animal Model | Organ/System Studied | ¹³C-Labeled Tracer Used | Key Finding | Reference |

|---|---|---|---|---|

| Mouse (Pressure Overload) | Heart | [U-¹³C]glucose | Pressure overload induced significant changes in glycolysis, the TCA cycle, and glutamine synthesis in the heart. | physiology.org |

| Mouse (Volume Overload) | Heart | [U-¹³C]glucose | Volume overload caused minimal changes in cardiac glucose metabolism. | physiology.org |

| Mouse (Healthy) | Brain | [1,6-¹³C₂]glucose | Enabled quantification of metabolic fluxes in neurons and glia, including TCA cycle rates and neurotransmission. | nih.gov |

| Mouse (Lung Cancer) | Whole Body (Breath Test) | U-¹³C glucose | Tumor-bearing mice exhibited significantly higher rates of systemic glucose oxidation. | frontiersin.org |

| Mouse (Diet-Induced Obesity) | Whole Body (Breath Test) | U-¹³C glucose | Obese, insulin-resistant mice showed decreased systemic glucose oxidation. | frontiersin.org |

Tissue-Specific Nutrient Utilization and Fluxes (e.g., Liver, Brain, Cardiac Tissue)

D-Glucose-2-13C and other ¹³C-labeled glucose tracers are instrumental in dissecting the unique metabolic profiles of different tissues. By administering the labeled glucose and analyzing its incorporation into downstream metabolites within specific organs, researchers can quantify tissue-specific nutrient utilization and pathway fluxes. nih.gov

Liver: The liver is a central hub for glucose metabolism, responsible for maintaining glucose homeostasis. jci.org Studies using ¹³C-labeled glucose have been crucial in quantifying hepatic glucose production, glycogenolysis, and gluconeogenesis. nih.govresearchgate.net For instance, combined infusions of ²H and ¹³C tracers have been used to assess changes in hepatic oxidative and glucose metabolism. nih.gov These methods allow for the detailed analysis of fluxes through key pathways like the TCA cycle and anaplerosis in the liver. researchgate.net

Brain: The brain is highly dependent on glucose as its primary energy source. mdpi.com In vivo studies using ¹³C-labeled glucose, such as [1,6-¹³C₂]glucose, coupled with ¹³C MRS, have enabled the investigation of regional differences in brain metabolism. mdpi.comepfl.ch These studies can quantify metabolic fluxes in different brain regions, such as the hippocampus and hypothalamus, revealing distinct neuroenergetic functionalities. mdpi.com For example, research has shown that astrocytes, a type of glial cell in the brain, exhibit a high glycolytic flux, converting a significant portion of glucose to lactate. frontiersin.org The use of [1-¹³C]glucose has helped estimate that about 11% of the glucose flux in cultured astrocytes is diverted to the pentose phosphate pathway (PPP). frontiersin.org

Cardiac Tissue: The heart has high energy demands and can utilize a variety of substrates, including glucose. Studies on perfused working hearts using multiple ¹³C-labeled substrates, including glucose, have allowed for a comprehensive analysis of cardiac energy metabolism. nih.gov In vivo administration of [U-¹³C]glucose in mouse models of cardiac hypertrophy has revealed distinct metabolic remodeling in response to different types of cardiac stress. physiology.org For example, pressure-overload hypertrophy was associated with significant changes in glycolysis and mitochondrial oxidative metabolism, whereas volume-overload hypertrophy showed minimal metabolic alterations. physiology.org

Inter-Organ Metabolic Exchange Studies

The body's organs are interconnected through the circulatory system, constantly exchanging metabolites to maintain homeostasis. Stable isotope tracers are pivotal in studying this inter-organ metabolic cross-talk. nih.govjci.org For example, the Cori cycle, where lactate produced by muscles is converted back to glucose in the liver, is a classic example of inter-organ metabolism. sigmaaldrich.com

More complex, systems-level analyses in animal models have used arteriovenous differences in metabolite concentrations to map the exchange of over 90 metabolites across 11 organs. sigmaaldrich.com While not always specifying the exact glucose isotopomer, these studies highlight the power of isotope tracing to understand how organs like the liver and kidneys release glucose and amino acids that are then consumed by the intestine and pancreas. sigmaaldrich.com The development of multi-tissue ²H/¹³C flux analysis models allows for the simultaneous quantification of metabolic fluxes in different organs, such as the liver and kidney, providing insights into their coordinated response to metabolic challenges. jci.org For instance, studies have shown that in cases of impaired hepatic glucose production, the kidney can compensate by increasing its own gluconeogenesis. jci.org Such intricate systemic metabolic analyses rely on the ability to trace the journey of labeled atoms from substrates like D-Glucose-2-13C through various organs. nih.gov

Clinical Research Applications

The ability to non-invasively track glucose metabolism has led to important clinical research applications for D-Glucose-2-13C and other labeled glucose molecules.

¹³C-glucose breath tests (GBT) are a non-invasive method to assess whole-body glucose metabolism. After oral administration of ¹³C-labeled glucose, the labeled carbon is metabolized and eventually exhaled as ¹³CO₂. The rate of ¹³CO₂ exhalation provides an index of exogenous glucose oxidation. epfl.ch

The position of the ¹³C label on the glucose molecule can provide specific information. For example, a study comparing [1-¹³C]glucose, [2-¹³C]glucose, and [3-¹³C]glucose breath tests in patients with type 2 diabetes found that the [2-¹³C]glucose breath test is particularly useful for identifying impaired glucose metabolism in the early stages of the disease, as it reflects the prompt oxidation of glucose and/or gluconeogenesis. frontiersin.orgnih.gov In contrast, the [1-¹³C]glucose breath test was more indicative of metabolism in later-stage diabetes. frontiersin.orgnih.gov A study in healthy adults using a ¹³C-GBT showed maximum ¹³C enrichment in breath at approximately 200 minutes after ingestion. epfl.ch

Table 1: Comparison of ¹³C-Glucose Breath Tests in Diabetes

| Isotope | Metabolic Information | Clinical Relevance |

|---|---|---|

| [1-¹³C]glucose | Reflects later stages of glucose oxidation | Suitable for patients with late-stage diabetes frontiersin.orgnih.gov |

| [2-¹³C]glucose | Reflects prompt oxidation and/or gluconeogenesis | Ideal for detecting early stages of diabetes frontiersin.orgnih.gov |

| [3-¹³C]glucose | Reflects glucose uptake and anaerobic glycolysis | Can help distinguish between reduced uptake and impaired oxidation frontiersin.orgnih.gov |

Glucose Storage Diseases (GSDs) are a group of inherited metabolic disorders caused by defects in enzymes involved in glycogen metabolism, often leading to severe hypoglycemia. nih.gov Stable isotope tracers have been instrumental in understanding the pathophysiology of these diseases and in evaluating dietary therapies. epfl.chresearchgate.net

For instance, ¹³C-glucose breath tests have been developed as a minimally invasive tool to examine the utilization of different carbohydrate sources in patients with GSD type Ia (GSDIa), a condition caused by a deficiency of glucose-6-phosphatase. epfl.chresearchgate.net These tests can help in optimizing dietary management by comparing the metabolic fate of different starches. researchgate.net Furthermore, studies using [U-¹³C]glucose infusions combined with NMR spectroscopy have been used to estimate hepatic glucose carbon recycling in children with GSD type I and type III. usda.gov This research revealed that in GSD-I, there is no evidence of gluconeogenesis, whereas, in GSD-III, gluconeogenesis is the primary route for endogenous glucose synthesis. usda.gov

Cancer cells are known to exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen. researchgate.net Isotopic tracers like ¹³C-labeled glucose are used to probe these metabolic alterations in pancreatic cancer. nih.govresearchgate.net

Studies incubating pancreatic cancer cells with ¹³C-labeled glucose have shown that a large proportion enters glycolysis to produce lactate. researchgate.net Interestingly, research comparing the metabolism of [U-¹³C₆]D-glucose and [U-¹³C₆]D-fructose in pancreatic cancer cells revealed that fructose (B13574) is preferentially metabolized via the non-oxidative pentose phosphate pathway to synthesize nucleic acids, which promotes cancer cell proliferation. researchgate.net In another study, ¹³C MRS imaging of [U-¹³C]glucose metabolism in vivo was able to distinguish between different subtypes of pancreatic ductal adenocarcinoma xenografts based on their metabolic rates, a distinction not possible with standard FDG-PET imaging which only measures glucose uptake. researchgate.net Research using D-[1,2-¹³C]glucose in tumoral pancreatic islet cells has also been conducted to understand the metabolic efficiency of different glucose derivatives. nih.gov

Enzyme Kinetics and Mechanistic Studies

The specific placement of the ¹³C label in D-Glucose-2-13C is particularly valuable for elucidating the mechanisms and kinetics of enzymes involved in glucose metabolism. The fate of the C-2 carbon can be tracked through a series of enzymatic reactions, providing clues about reaction pathways and rate-limiting steps.

While many studies use uniformly labeled glucose ([U-¹³C₆]glucose), position-specific tracers like D-Glucose-2-13C offer more detailed insights. For example, the isomerization of glucose to fructose, a key step in glycolysis catalyzed by glucose-6-phosphate isomerase, involves the C-2 position. Isotopic studies using glucose labeled at C-2 have been fundamental in understanding the mechanism of this and other isomerase reactions, which often proceed through an enediol intermediate. nih.gov

Kinetic isotope effect (KIE) studies, where the reaction rate is compared between a labeled and an unlabeled substrate, can reveal whether the bond to the labeled atom is broken in the rate-determining step of the reaction. Such studies with D-Glucose-2-13C can be used to probe the mechanisms of various enzymes, including oxidases and dehydrogenases that act on the C-2 position of glucose. For instance, pyranose 2-oxidase is an enzyme that oxidizes aldopyranoses at the C-2 position. Kinetic studies of such enzymes, while not always explicitly using D-Glucose-2-13C, rely on the principles of isotopic labeling to determine kinetic parameters like Kₘ and kcat and to understand their reaction mechanisms.

Enzyme-to-Enzyme Channeling Investigations

Enzyme-to-enzyme channeling is a metabolic process where intermediates are passed directly from one enzyme's active site to the next in a sequence, without first equilibrating with the bulk cytosolic pool. This mechanism enhances catalytic efficiency and protects labile intermediates. D-Glucose-2-¹³C, and its downstream metabolites like [2-¹³C]pyruvate, are instrumental in providing evidence for such channeling.

A key experimental approach involves tracking the asymmetrical labeling patterns in molecules synthesized via gluconeogenesis from a ¹³C-labeled precursor. In studies with rat hepatocytes, cells were incubated with [2-¹³C]pyruvate, a metabolite that would be formed from D-Glucose-2-¹³C. The resulting D-glucose synthesized by the liver cells showed a distinct and non-uniform distribution of the ¹³C label. nih.gov

Specifically, the newly formed glucose was more significantly labeled at the C5 position than at the C2 position. nih.gov This finding is critical because if the intermediates of gluconeogenesis were freely mixing in the cytosol, the labeling pattern would be expected to be more symmetrical. The observed asymmetry strongly suggests that D-glyceraldehyde 3-phosphate is directly channeled between the enzymes glyceraldehyde-3-phosphate dehydrogenase and phosphofructoaldolase. nih.gov This direct transfer prevents the intermediate from fully equilibrating, leading to the unequal labeling of the glucose molecule.

Table 1: Asymmetrical ¹³C Labeling in D-Glucose from [2-¹³C]Pyruvate in Rat Hepatocytes

| Carbon Position in Newly Formed Glucose | Relative ¹³C Enrichment | Inferred Metabolic Process |

|---|---|---|

| C5 | Higher | Evidence for enzyme-to-enzyme channeling of D-glyceraldehyde 3-phosphate. nih.gov |

| C2 | Lower | |

| C6 | Higher | Suggests direct transfer between glyceraldehyde-3-phosphate dehydrogenase and phosphofructoaldolase. nih.gov |

| C1 | Lower |

Further studies have explored channeling in the initial steps of glycolysis. Research using isotopically labeled glucose anomers has provided evidence consistent with the channeling of glycolytic intermediates between hexokinase, phosphoglucoisomerase, and phosphofructokinase. capes.gov.brtandfonline.com Such investigations highlight the role of substrate channeling in regulating metabolic flux and the preferential use of intermediates in specific pathways. tandfonline.com

Analysis of Reversible Reactions

Many central metabolic pathways, including glycolysis, contain reversible enzymatic reactions. Quantifying the forward and reverse fluxes of these reactions is crucial for a complete understanding of metabolic regulation and cellular bioenergetics. Isotopic tracers like D-Glucose-2-¹³C are essential for dissecting these bidirectional fluxes, a task that cannot be accomplished by merely measuring net metabolite concentrations. semanticscholar.org

When a cell metabolizes D-Glucose-2-¹³C, the ¹³C label is incorporated into downstream metabolites. If a reaction is reversible, this label can be passed "backwards" to an upstream metabolite. The detection and quantification of this isotopic scrambling provide a direct measure of the reverse flux.

For instance, in glycolysis, the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate is considered a committed step, but the reactions preceding it are largely reversible. The use of [1-¹³C]glucose has demonstrated that the label can be scrambled between the C1 and C6 positions of hexose (B10828440) phosphates. oup.com This occurs because the C1-labeled dihydroxyacetone-1-phosphate and unlabeled glyceraldehyde-3-phosphate, formed after the aldolase (B8822740) reaction, can be interconverted by triose-phosphate isomerase. A subsequent reverse reaction of aldolase can then place the label on the C6 position of fructose-1,6-bisphosphate. oup.com While the concentration of fructose-1,6-bisphosphate is often too low to detect in vivo, the labeling patterns in more abundant upstream metabolites like glucose-6-phosphate can reveal this reversibility. oup.com

Similarly, using tracers such as [1,2-¹³C₂]glucose allows for the quantification of flux through pathways like the Pentose Phosphate Pathway (PPP) versus glycolysis. nih.gov The distinct labeling patterns that emerge in metabolites like 3-phosphoglycerate (B1209933) (3PG) are dependent on the pathway taken and the extent of reversible reactions. For example, the reversible action of transketolase and transaldolase in the non-oxidative PPP can recycle carbons back into the glycolytic pathway, altering the expected labeling patterns from a simple unidirectional model. d-nb.info Accurately measuring these fluxes requires ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique for which tracers like D-Glucose-2-¹³C are highly suited. biorxiv.org

Table 2: Interpreting Labeling Patterns to Determine Reaction Reversibility

| Isotopic Tracer | Observed Labeled Metabolite | Metabolic Interpretation |

|---|---|---|

| [1-¹³C]Glucose | [6-¹³C]Fructose-1,6-bisphosphate | Indicates reversibility of Aldolase and Triose-Phosphate Isomerase. oup.com |

| [1,2-¹³C₂]Glucose | M+1 and M+2 labeled 3-Phosphoglycerate (3PG) | Quantifies relative flux through Glycolysis vs. Pentose Phosphate Pathway, accounting for reversible reactions. nih.gov |

| [2-¹³C]Pyruvate | Asymmetrically labeled Glucose | Demonstrates reverse flux through gluconeogenesis and enzyme channeling. nih.gov |

Emerging Trends and Future Directions